Sodium 1-pentanesulfonate

Overview

Description

Mechanism of Action

Target of Action

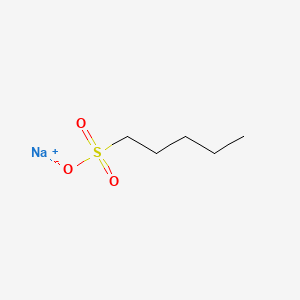

Sodium 1-pentanesulfonate, also known as sodium pentane-1-sulfonate, is primarily used as an ion-pairing agent in chromatographic mobile phase . It is an anionic surfactant and its primary targets are the molecules that are resolved by high-performance liquid chromatography (HPLC) .

Mode of Action

As an ion-pairing agent, this compound interacts with its targets by forming ion pairs. This interaction facilitates the separation of molecules in HPLC, a technique used to identify, quantify, and purify individual components in a mixture . It also has an opposite influence on aniline polymerization thermal effect .

Result of Action

This compound is utilized to study its effects on the properties of polyaniline, using Fourier transform infrared and UV-visible spectroscopy . It is also used in studies on drug release from the water-in-oil-in-water multiple emulsion process in vitro .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other ions. As a surfactant, its efficacy can be affected by the properties of the solution it is in. Additionally, as an ion-pairing agent used in HPLC, the composition of the mobile phase can significantly impact its performance .

Biochemical Analysis

Biochemical Properties

Sodium 1-pentanesulfonate plays a significant role in biochemical reactions, particularly in ion-pair chromatography. It interacts with various enzymes, proteins, and other biomolecules to facilitate the separation and analysis of compounds. For instance, it has been used in the quantification of succinylcholine and the analysis of cefaclor in human plasma . The nature of these interactions involves the formation of ion pairs, which enhances the retention and resolution of analytes in chromatographic systems.

Cellular Effects

This compound influences various cellular processes by acting as a surfactant. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form ion pairs can alter the cellular environment, potentially impacting the function of membrane proteins and other cellular components .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form ion pairs with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can influence gene expression by altering the cellular environment and affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in lipid metabolism, protein synthesis, and other essential biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with various biomolecules within different cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-pentanesulfonate can be synthesized by reacting sodium sulfite with bromopentane. The reaction mixture is heated to a temperature range of 190 to 210 degrees Celsius and maintained for 10 to 20 hours. After the reaction, the mixture is cooled, and the product is isolated by low-temperature quick freezing followed by centrifugation to obtain the this compound concentrate .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained in the form of a monohydrate, which is then purified and dried to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-pentanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Coupling Reactions: It is used as a base in the Suzuki coupling reaction, which involves the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions like the Suzuki coupling.

Major Products:

Substitution Products: Depending on the nucleophile, the major products can include alkyl halides, amines, or thiols.

Coupling Products: The major products of the Suzuki coupling reaction are biaryl compounds.

Scientific Research Applications

Sodium 1-pentanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium 1-pentanesulfonate is similar to other alkylsulfonates, such as:

- Sodium 1-octanesulfonate

- Sodium 1-heptanesulfonate

- Sodium hexanesulfonate

Uniqueness:

- Chain Length: this compound has a five-carbon chain, which provides a balance between hydrophobicity and solubility. This makes it suitable for a wide range of applications compared to longer or shorter chain sulfonates .

- Ion-Pairing Efficiency: Its efficiency as an ion-pairing agent in HPLC is well-documented, making it a preferred choice for many analytical applications .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

CAS No. |

22767-49-3 |

|---|---|

Molecular Formula |

C5H12NaO3S |

Molecular Weight |

175.20 g/mol |

IUPAC Name |

sodium;pentane-1-sulfonate |

InChI |

InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8); |

InChI Key |

JKCNXKXYMRTCQZ-UHFFFAOYSA-N |

SMILES |

CCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

22767-49-3 |

Pictograms |

Irritant |

Related CAS |

35452-30-3 (Parent) |

Synonyms |

1-pentanesulfonic acid 1-pentanesulfonic acid, sodium salt sodium 1-pentanesulfonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.